

Physical and chemical properties of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-4'-methylbenzophenone

Cat. No.: B188998

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **4-Chloro-4'-methylbenzophenone**. It includes detailed information on its synthesis, purification, and analytical characterization. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. While direct evidence of its involvement in specific biological signaling pathways is limited, this guide explores the potential therapeutic applications of benzophenone derivatives and outlines a logical workflow for the synthesis and characterization of the title compound.

Introduction

4-Chloro-4'-methylbenzophenone, with the CAS number 5395-79-9, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.^[1] Its structure, featuring a benzophenone core with a chloro and a methyl substituent on the two phenyl rings, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This document aims to consolidate the available scientific data on this

compound, presenting it in a clear and accessible format for laboratory and research applications.

Physical and Chemical Properties

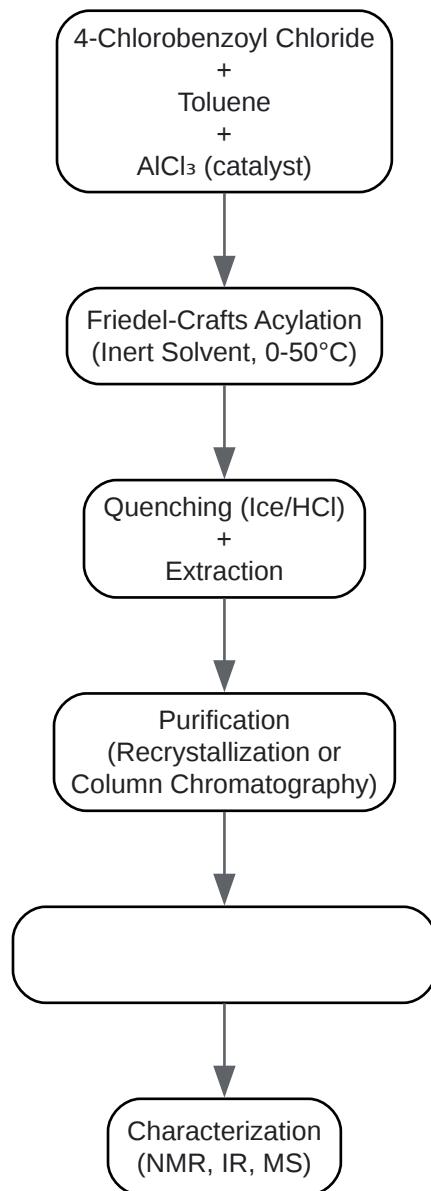
4-Chloro-4'-methylbenzophenone is a solid at room temperature, typically appearing as a crystalline powder.^[2] It is largely insoluble in water but shows good solubility in various organic solvents.

Table 1: Physical and Chemical Properties of **4-Chloro-4'-methylbenzophenone**

Property	Value	Reference(s)
IUPAC Name	(4-chlorophenyl)(p-tolyl)methanone	[2]
CAS Number	5395-79-9	[1]
Molecular Formula	C ₁₄ H ₁₁ ClO	[1]
Molecular Weight	230.69 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	82 °C	[2]
Boiling Point	158 °C	[2]
Density	1.209 g/cm ³	[2]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane.	[2]
Stability	Stable under normal conditions. Avoid direct sunlight and moisture.	[3]
Storage	Store at -20°C for maximum stability.	[1]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation


The primary method for the synthesis of **4-Chloro-4'-methylbenzophenone** is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl_3).^{[2][4]}

Reaction Scheme:

Experimental Procedure (General Protocol):

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane or o-dichlorobenzene.^{[5][6]}
- Addition of Reactants: The flask is cooled in an ice bath. A solution of 4-chlorobenzoyl chloride (1.0 eq) in the same dry solvent is added dropwise from the dropping funnel. Following this, toluene (1.0 eq) is added dropwise to the stirred suspension while maintaining the temperature between 0-5 °C.^{[2][6]}
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-50 °C) for several hours to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).^{[7][8]}
- Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow and careful addition of crushed ice, followed by dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex.^{[4][9]} The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.^[9]
- Isolation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.^[9]

Diagram 1: Workflow for the Synthesis of **4-Chloro-4'-methylbenzophenone**

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and characterization of **4-Chloro-4'-methylbenzophenone**.

Purification: Recrystallization

The crude **4-Chloro-4'-methylbenzophenone** can be purified by recrystallization.[\[2\]](#)

Experimental Procedure:

- Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of benzophenone derivatives include ethanol, methanol, or mixtures of aromatic hydrocarbons (like toluene) and polar solvents (like acetone).[5][10]
- Dissolution: The crude product is dissolved in a minimum amount of the hot recrystallization solvent.
- Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
- Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried in a vacuum oven.

Spectral Data and Characterization

The structure of **4-Chloro-4'-methylbenzophenone** is confirmed by various spectroscopic techniques.

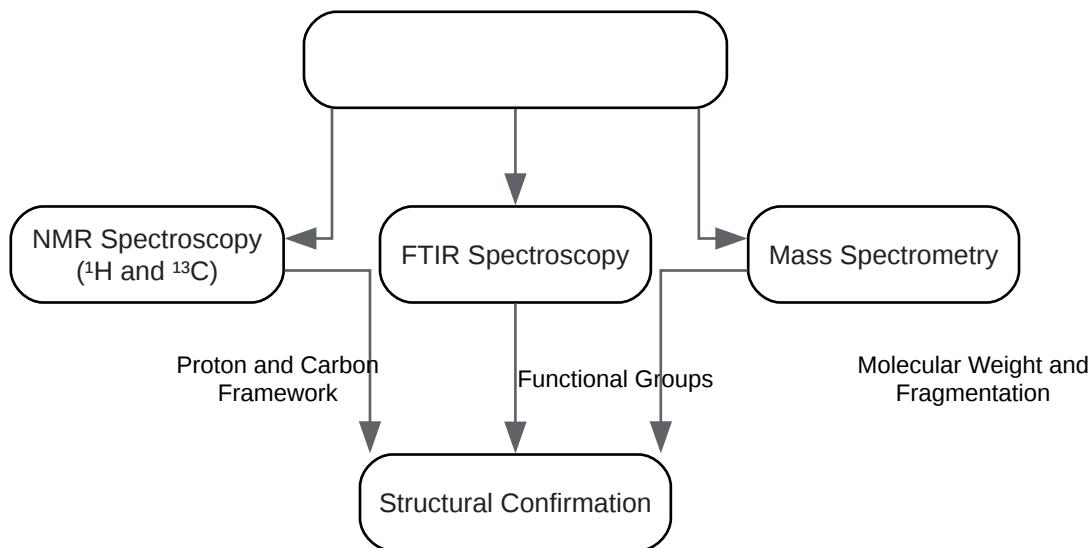
Table 2: Spectral Data of **4-Chloro-4'-methylbenzophenone**

Technique	Key Features and Expected Values	Reference(s)
¹ H NMR	Aromatic protons (multiplets), Methyl protons (singlet around δ 2.4 ppm).	[2]
¹³ C NMR	Carbonyl carbon (around δ 196 ppm), Aromatic carbons, Methyl carbon.	[2]
FTIR	C=O stretch (around 1650-1670 cm^{-1}), C-Cl stretch, Aromatic C-H stretches.	[11]
Mass Spec (EI)	Molecular ion peak (M^+) at m/z 230, Isotopic peak for ³⁷ Cl at $M+2$.	[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic singlet for the methyl protons should appear in the upfield region (around δ 2.4 ppm). For a related compound, 4-methylbenzophenone, the methyl protons appear at δ 2.44 ppm in CDCl_3 .[2]
- ¹³C NMR (Carbon-13 NMR): The spectrum will show a peak for the carbonyl carbon in the downfield region (around δ 196 ppm). The aromatic carbons will appear in the range of δ 128-145 ppm. The methyl carbon will be observed in the upfield region. For 4-methylbenzophenone, the carbonyl carbon is at δ 196.5 ppm and the methyl carbon is at δ 21.7 ppm in CDCl_3 .[2]

Fourier-Transform Infrared (FTIR) Spectroscopy


The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl group (C=O) stretch, which is characteristic of ketones, and for the aromatic C-H and C-C bonds. The C-Cl stretch will also

be present. The sample for FTIR analysis can be prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using Electron Ionization (EI), the molecular ion peak (M^+) is expected at a mass-to-charge ratio (m/z) of 230. Due to the natural abundance of the chlorine-37 isotope, an $M+2$ peak with an intensity of about one-third of the M^+ peak will be observed.[11]

Diagram 2: Spectroscopic Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for the structural elucidation of **4-Chloro-4'-methylbenzophenone** using spectroscopic methods.

Reactivity and Biological Activity

Chemical Reactivity

4-Chloro-4'-methylbenzophenone undergoes typical reactions of ketones. The carbonyl group can be reduced to a secondary alcohol or completely to a methylene group. The aromatic rings can undergo further electrophilic substitution, although the existing substituents

will direct the position of the new group. The chlorine atom can be replaced through nucleophilic aromatic substitution under specific conditions.[2]

Biological Activity

The biological activity of **4-Chloro-4'-methylbenzophenone** itself has not been extensively studied. However, the benzophenone scaffold is present in many biologically active compounds. Benzophenone derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[12]

- **Anti-inflammatory and Anticancer Potential:** Some studies suggest that certain benzophenone derivatives exhibit anti-inflammatory and anticancer properties.[2] For instance, some benzophenone analogues have shown anti-inflammatory activity by inhibiting prostaglandin production.[1] The anticancer mechanism of some related compounds involves inducing apoptosis and cell cycle arrest in cancer cells.[13][14] It is plausible that **4-Chloro-4'-methylbenzophenone** could serve as a precursor for the synthesis of novel compounds with such activities.
- **Toxicity:** A study using the *in vivo* and *in vitro* micronucleus assay on 4-methylbenzophenone (a closely related compound) showed no genotoxic effects, suggesting it does not increase cancer risk through chromosome damage.[15]

Due to the lack of specific data on the interaction of **4-Chloro-4'-methylbenzophenone** with biological pathways, a signaling pathway diagram cannot be provided at this time. Further research is needed to elucidate its specific biological functions and mechanisms of action.

Conclusion

4-Chloro-4'-methylbenzophenone is a synthetically useful compound with well-defined physical and chemical properties. Its preparation via Friedel-Crafts acylation is a standard and efficient method. This technical guide provides a consolidated resource of its properties, synthesis, purification, and characterization, which will be of significant value to researchers in organic chemistry and drug development. While its specific biological role is yet to be fully explored, the broader therapeutic potential of the benzophenone class of compounds suggests that **4-Chloro-4'-methylbenzophenone** may serve as a valuable starting material for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Page loading... [guidechem.com]
- 5. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 8. ijraset.com [ijraset.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-4'-methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188998#physical-and-chemical-properties-of-4-chloro-4-methylbenzophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com